molecular formula C21H18FNO4 B11522068 (4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione

Cat. No.: B11522068
M. Wt: 367.4 g/mol
InChI Key: XTWUBXXMEAJWMR-IZZDOVSWSA-N
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Description

(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,3-dione core, which is often associated with biological activity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution or addition reactions.

    Formation of the enone moiety: This step may involve aldol condensation or related reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The enone moiety can be reduced to form saturated compounds.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the enone moiety would yield saturated alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of fluorine.

    (4E)-5-(4-methylphenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione may confer unique properties such as increased lipophilicity, altered metabolic stability, and specific interactions with biological targets.

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(2-hydroxyethyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C21H18FNO4/c22-16-9-7-15(8-10-16)19-18(20(26)21(27)23(19)12-13-24)17(25)11-6-14-4-2-1-3-5-14/h1-11,19,24,26H,12-13H2/b11-6+

InChI Key

XTWUBXXMEAJWMR-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCO)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCO)O

Origin of Product

United States

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